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Olanzapine Lactam Impurity

Cat. No.: B13390252
M. Wt: 312.37 g/mol
InChI Key: CVKVZGLTQPNIEY-UHFFFAOYSA-N
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Description

Contextualization within Olanzapine (B1677200) Pharmaceutical Development

Olanzapine, with the chemical name 2-methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b] jpionline.orgcaymanchem.combenzodiazepine, is a widely prescribed medication for psychotic conditions. chemicalbook.com However, the olanzapine molecule is known for its considerable instability, which can lead to the formation of various degradation products under different storage and stress conditions. chemicalbook.com

Olanzapine Lactam Impurity is identified as a degradation product of olanzapine. chemicalbook.comscbt.com Its formation is often a result of oxidative and thermal stress on the parent compound. caymanchem.comchemicalbook.com Research indicates that the lactam impurity can arise from the oxidation and subsequent ring-opening of the thiophene (B33073) ring present in the olanzapine structure. chemicalbook.com This degradation can be influenced by factors such as exposure to heat and the presence of certain excipients in solid dosage forms, which may catalyze autoxidation processes. chemicalbook.comgoogle.com The formation of this compound is often accompanied by another degradation product, Olanzapine Thiolactam Impurity. chemicalbook.comscbt.com

The control of such impurities is a critical aspect of formulation development. Studies have explored methods to suppress the formation of the lactam impurity during prolonged storage, with some research suggesting that the use of anhydrous lactose (B1674315) in tablet formulations can be effective. google.com The development of stable pharmaceutical compositions, often through processes like direct compression without the use of solvents, is a key strategy to prevent the formation of such degradation products. google.com

Significance in Active Pharmaceutical Ingredient (API) Purity Research

The study of impurities like Olanzapine Lactam is a crucial component of Active Pharmaceutical Ingredient (API) purity research. The presence of impurities, even in minute quantities, can potentially impact the quality, safety, and efficacy of a drug product. jpionline.orggmpinsiders.com Therefore, regulatory authorities worldwide mandate the monitoring and control of impurities to ensure patient safety. chemicea.com

For this compound, its significance lies in it being a marker of degradation. caymanchem.comchemicalbook.com Its presence in commercial preparations of olanzapine indicates that the API or the finished drug product may have been subjected to conditions that compromise its stability. caymanchem.com Consequently, the development of sensitive analytical methods to detect and quantify this impurity is paramount. Techniques such as high-performance liquid chromatography (HPLC) and ultra-high performance liquid chromatography-mass spectrometry (UHPLC-MS) have been developed for the precise determination of this compound and other related substances. chemicalbook.comrsc.orgnih.gov These methods are essential for routine quality control in bulk drug manufacturing and for assessing the stability of pharmaceutical formulations. nih.gov

The isolation and characterization of such impurities are also vital. nih.gov By understanding the chemical structure and formation pathways of this compound, researchers can develop more robust manufacturing processes and storage conditions to minimize its occurrence. chemicalbook.comchemicea.com

Overview of Impurity Classification and Control in Drug Substances

The management of impurities in pharmaceuticals is governed by a comprehensive set of guidelines established by international bodies like the International Council for Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use (ICH). jpionline.orgeuropa.eu These guidelines provide a framework for the classification, identification, reporting, and qualification of impurities in new drug substances. fda.govich.org

Impurities are broadly categorized into three main types:

Organic Impurities : These can arise during the manufacturing process or storage of the drug substance. They may include starting materials, by-products, intermediates, degradation products, reagents, ligands, and catalysts. jpionline.orggmpinsiders.com this compound falls under the category of a degradation product. chemicalbook.com

Inorganic Impurities : These typically result from the manufacturing process and can include reagents, ligands, catalysts, heavy metals, and inorganic salts. jpionline.orguspnf.com

Residual Solvents : These are organic volatile chemicals used during the synthesis of the drug substance or in the formulation of the drug product. jpionline.orgaifa.gov.it

The ICH Q3A guideline specifically addresses impurities in new drug substances, establishing thresholds for reporting, identification, and qualification. jpionline.orgfda.gov The "reporting threshold" is the limit above which an impurity must be reported in a registration application. fda.gov The "identification threshold" is the limit above which the structure of an impurity must be determined. jpionline.org The "qualification threshold" is the limit above which an impurity's biological safety must be established. ich.org

The process of "qualification" involves acquiring and evaluating data to establish the biological safety of an individual impurity at a specified level. fda.govich.org An impurity is considered qualified if its levels are comparable to those found in batches of the drug substance used in safety and clinical studies. fda.govfda.gov

The control of impurities is a continuous process, from the development of the synthetic route to the formulation of the final drug product and its subsequent storage. jpionline.orgfda.gov Manufacturers must demonstrate that their analytical procedures are validated and suitable for detecting and quantifying impurities. fda.govuspnf.com This ensures that every batch of the drug substance meets the required purity specifications, safeguarding public health. jpionline.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H20N4O2 B13390252 Olanzapine Lactam Impurity

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-hydroxyprop-1-enyl)-4-(4-methylpiperazin-1-yl)-1,5-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2/c1-12(22)11-13-16(21-9-7-20(2)8-10-21)18-14-5-3-4-6-15(14)19-17(13)23/h3-6,11,22H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVKVZGLTQPNIEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=C(N=C2C=CC=CC2=NC1=O)N3CCN(CC3)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations of Olanzapine Lactam Impurity Formation

Oxidative Degradation Pathways of Olanzapine (B1677200) Leading to Lactam Formation

The primary route to the formation of the olanzapine lactam impurity is through the oxidative degradation of the olanzapine molecule. chemicalbook.comcaymanchem.comresearchgate.net This process involves a series of chemical reactions initiated by stress factors such as heat and oxidizing agents.

Role of Thermal Stress in Olanzapine Lactam Generation

Thermal stress has been identified as a significant contributor to the degradation of olanzapine, resulting in the formation of the lactam impurity. caymanchem.comscbt.com Studies have shown that when olanzapine is subjected to elevated temperatures, the rate of degradation increases, leading to a higher concentration of the lactam impurity. nih.gov This degradation pathway is particularly relevant to the storage and handling of both the bulk drug substance and its formulated products. scbt.comlabchem.com.mycaymanchem.com The formation of this compound is a known consequence of exposing olanzapine to thermal stress. caymanchem.com

Influence of Oxidative Stress Conditions

Olanzapine is particularly vulnerable to oxidative stress, which plays a crucial role in the generation of the lactam impurity. caymanchem.comresearchgate.net The presence of oxygen is a key factor in the degradation process. researchgate.netgoogle.com The major degradation products of olanzapine are formed under oxidative stress conditions. researchgate.netresearchgate.net In fact, olanzapine has been found to be almost completely stable under photolytic and hydrolytic conditions, highlighting the significance of oxidation in its degradation. researchgate.net A series of impurities related to oxidative degradation have been reported, with the lactam impurity being a prominent example. chemicalbook.comresearchgate.net

Molecular Mechanisms of Thiophene (B33073) Ring Oxidation and Subsequent Rearrangement

The chemical structure of olanzapine contains a thiophene ring, which is the primary site of oxidative attack leading to lactam formation. chemicalbook.comresearchgate.netnih.gov The mechanism involves the oxidation and subsequent ring-opening of this thiophene moiety. chemicalbook.com This transformation is a key step in the degradation pathway. The sulfur atom within the thiophene ring is susceptible to oxidation. nih.gov This initial oxidative event is believed to trigger a cascade of rearrangements within the molecular structure, ultimately leading to the formation of the stable lactam ring. The formation of the this compound is often accompanied by the formation of another related impurity, ketothiolactam. chemicalbook.com

Autoxidation Processes in Solid-State Formulations

In solid-state formulations, the degradation of olanzapine to its lactam impurity can occur through autoxidation processes. chemicalbook.com These are spontaneous oxidations that occur in the presence of oxygen and can be influenced by various factors within the formulation.

Catalysis by Pharmaceutical Excipients

Pharmaceutical excipients, which are inactive ingredients in a drug formulation, can play a significant role in catalyzing the degradation of olanzapine. chemicalbook.comnih.govresearchgate.net The formation of the lactam impurity in aged solid-state formulations is proposed to be catalyzed by these excipients. chemicalbook.com The impact of excipients on the stability of olanzapine is a critical consideration in formulation development, as the levels of degradants are used to evaluate stability. nih.govresearchgate.netresearchgate.net

Excipient-Drug Interaction Pathways

Interactions between olanzapine and excipients can create pathways that facilitate the formation of the lactam impurity. researchgate.nettugraz.atscirp.org The presence of reactive impurities within excipients is almost unavoidable and can be a major source of drug degradation. tugraz.atdrhothas.com For instance, microcrystalline cellulose (B213188) (MCC), a common excipient, has been shown to significantly accelerate the degradation of olanzapine compared to lactose (B1674315) monohydrate. tugraz.at This is attributed to MCC's porous nature and its interaction with reactive oxygen species. tugraz.at The presence of moisture can also influence these interactions, with studies showing that a reduced water content can inhibit the formation of olanzapine degradation products, including the lactam. google.com The degradation of olanzapine in film-coated tablets has been shown to be governed by temperature and moisture. researchgate.net

Process-Related Impurity Formation during Olanzapine Synthesis

The synthesis of olanzapine is a multi-step process that can inadvertently generate impurities through various side reactions. nih.govsemanticscholar.org The presence of these process-related impurities is influenced by the specific synthetic route, reaction conditions, solvents, and the purity of starting materials. nih.govgoogleapis.com High-Performance Liquid Chromatography (HPLC) analysis of olanzapine batches has revealed impurity peaks ranging from 0.05% to 0.22%. nih.govsemanticscholar.orgresearchgate.net

Several factors during synthesis contribute to impurity generation:

Residual Starting Materials and Intermediates: Incomplete reactions can lead to the presence of starting materials or key intermediates, such as 2-methyl-4H-3-thia-4,9-diazabenzo[f]azulen-10-ylamine hydrochloride, in the final product. semanticscholar.orggoogleapis.com

Side Reactions: The reagents and conditions used can promote unintended side reactions. For instance, the use of basic conditions can lead to the formation of hydrolytic impurities. semanticscholar.org Similarly, methylation steps can sometimes result in over-methylation of the olanzapine molecule. semanticscholar.org

Solvent-Related Impurities: Solvents used in purification, such as dichloromethane, can react with olanzapine, especially at elevated temperatures, to form impurities like olanzapine-CM, an N,N-dimethylpiperazinium analogue. semanticscholar.orggoogleapis.com

Oxidation: The olanzapine molecule is susceptible to oxidation. semanticscholar.org Aerial oxidation during the process can lead to the formation of trace impurities like olanzapine N-oxide. semanticscholar.orgnih.gov

A variety of process-related impurities have been identified and characterized using techniques like LC-MS, NMR, and X-ray diffraction. nih.govresearchgate.netrsc.org

Table 1: Examples of Process-Related Impurities in Olanzapine Synthesis

Impurity NameSource/Reason for FormationReference
2-methyl-4,9-dihydro-3-thia-4,9-diazabenzo[f]azulen-10-onePotential impurity formed under basic reaction conditions. semanticscholar.org
1-[4-(2-methyl-4H-3-thia-4,9-diazabenzo[f]azulen-10-yl) piperazin-1-yl]ethanoneN-acetylation of an intermediate resulting from the use of acetic acid in the work-up. semanticscholar.org
2,4-dimethyl-10-(4-methylpiperazin-1-yl)-4H-3-thia-4,9-diazabenzo[f]azuleneSide reaction involving methylation of the free NH group in the diazepine (B8756704) ring. semanticscholar.org
(E)-1-(chloromethyl)-1-methyl-4-(2-methyl-10H-benzo[b] thieno[2,3-e] semanticscholar.orgresearchgate.netdiazepin-4-yl)piperazin-1-ium chloride (Olanzapine-CM)Alkylation of olanzapine by the solvent methylene (B1212753) chloride during purification. googleapis.com
Olanzapine N-oxideFormed in trace amounts due to aerial oxidation of the piperazine (B1678402) nitrogen. semanticscholar.org

Proposed Chemical Reaction Mechanisms for Olanzapine Lactam Generation

Olanzapine Lactam, chemically identified as (3Z)-1,3-Dihydro-4-(4-methyl-1-piperazinyl)-3-(2-oxopropylidene)-2H-1,5-benzodiazepin-2-one, is primarily considered a degradation product rather than a process impurity formed directly during the main synthesis steps. chemicalbook.comsynzeal.com Its formation is linked to the oxidative degradation of the olanzapine molecule itself, particularly under various storage and stress conditions. chemicalbook.comresearchgate.net

The principal proposed mechanism for the formation of Olanzapine Lactam involves the oxidative cleavage of the thiophene ring, which is an integral part of the olanzapine structure. nih.govchemicalbook.com

Key aspects of the proposed mechanism include:

Oxidation of the Thiophene Ring: The sulfur atom in the thiophene ring is susceptible to oxidation. This can occur via autoxidation, a process that can be catalyzed by formulation excipients in solid dosage forms. chemicalbook.com

Ring Opening: Following oxidation, the thiophene ring undergoes cleavage. This transformation breaks the heterocyclic ring system and leads to the formation of reactive intermediates. chemicalbook.com

Rearrangement and Cyclization: The intermediates then rearrange to form the more stable lactam structure. This process involves the formation of a ketone and an amide (lactam) functional group, resulting in the final impurity. nih.gov

The formation of Olanzapine Lactam is often accompanied by the generation of a related impurity, ketothiolactam, further supporting the oxidative degradation pathway of the thiophene ring. chemicalbook.comeuropa.eu Experimental evidence for this oxidative mechanism comes from studies where olanzapine was reacted with a singlet oxygen mimic, 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD). This reaction successfully synthesized degradation products structurally related to the lactam impurity, indicating that singlet oxygen-mediated oxidation is a viable pathway for its formation. nih.gov

Table 2: Proposed Mechanism for Olanzapine Lactam Formation

StepDescriptionSupporting Evidence/Reference
1. InitiationOxidative attack on the electron-rich thiophene ring of the olanzapine molecule. nih.govchemicalbook.com
2. Ring CleavageThe oxidized thiophene ring becomes unstable and undergoes cleavage, leading to ring-opening. chemicalbook.com
3. RearrangementThe resulting intermediate rearranges to form a dicarbonyl species. nih.gov
4. Lactam FormationIntramolecular cyclization and rearrangement leads to the formation of the stable benzodiazepine-2-one (lactam) ring structure. chemicalbook.comsynzeal.com

Synthetic Methodologies for Olanzapine Lactam Impurity

Multi-step Synthetic Approaches from Olanzapine (B1677200) Precursors

The synthesis of Olanzapine Lactam Impurity can be achieved through multi-step reactions starting from olanzapine or its precursors. One documented method involves the reaction of thienobenzodiazepine hydrochloride with N-methylpiperazine as a key step in forming the olanzapine structure, which can then be subjected to oxidative conditions to yield the lactam impurity. researchgate.netresearchgate.net

Another approach involves the oxidation of the thiophene (B33073) ring of olanzapine, leading to ring-opening and the formation of the lactam derivative. chemicalbook.com This transformation highlights the susceptibility of the thieno[2,3-b] chemicalbook.comnih.govbenzodiazepine core to oxidation. The synthesis of olanzapine itself has been approached through various routes, including the condensation of 4-amino-2-methyl-10H-thieno-[2,3-b] chemicalbook.comnih.govbenzodiazepine with N-methylpiperazine. google.com Variations in these synthetic routes can influence the impurity profile of the final active pharmaceutical ingredient (API).

A patented method describes the synthesis of a related compound, referred to as "compound I," by reacting olanzapine with Oxone in a mixture of an organic solvent and water, followed by the addition of sodium hydroxide (B78521). google.com The reaction is monitored until the disappearance of olanzapine, and the product is isolated after pH adjustment, extraction, and recrystallization. google.com

Directed Synthesis via Reaction of Olanzapine with Singlet Oxygen Mimics (e.g., PTAD)

A more direct and specific method for synthesizing this compound involves the reaction of olanzapine with a singlet oxygen mimic. nih.govlookchem.com 4-Phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) is a commonly used reagent for this purpose. nih.govlookchem.com This reaction provides a targeted pathway to the desired oxidative degradation products, including the lactam impurity. nih.gov The use of PTAD allows for a controlled synthesis that mimics the oxidative degradation that can occur in pharmaceutical formulations. chemicalbook.comnih.gov This method has been successfully employed for the synthetic preparation of the this compound and its corresponding thiolactam impurity. nih.govlookchem.com The reaction with PTAD has been reported to yield the lactam impurity with a 7% yield. chemicalbook.com

Isolation and Purification Techniques for Synthetic Intermediates and the Target Impurity

The isolation and purification of this compound, whether from stressed pharmaceutical formulations or synthetic reaction mixtures, are crucial for obtaining a pure reference standard.

Preparative High-Performance Liquid Chromatography (HPLC) is a primary technique for isolating and purifying this compound. researchgate.netresearchgate.netnih.gov This method allows for the separation of the lactam impurity from the parent drug, other degradation products, and reaction byproducts. nih.gov Reverse-phase HPLC methods have been developed for the determination of olanzapine and its related impurities, including the lactam. chemicalbook.comnih.gov These analytical methods often form the basis for scaling up to preparative chromatography for isolation purposes. conicet.gov.ar

In some instances, impurities are first enriched from the mother liquor of a reaction by preparative HPLC. researchgate.netresearchgate.net The fractions containing the desired impurity are then collected for further characterization. Silica (B1680970) gel column chromatography is another chromatographic technique that has been utilized for the purification of synthetic intermediates and the final lactam impurity. google.com

Table 1: Chromatographic Conditions for Olanzapine Impurity Analysis

ParameterCondition
Column Inertsil ODS 3V (4.6 mm x 250 mm; 5 µm particle size) nih.gov
Mobile Phase Gradient elution with 0.2 M ammonium (B1175870) acetate (B1210297) (pH 4.5) and acetonitrile (B52724) nih.gov
Detector Photodiode Array (PDA) at 254 nm nih.gov
Flow Rate 1.0 mL/min nih.gov

Following chromatographic purification, recrystallization is often employed to obtain the this compound in a highly pure, crystalline form. A patented method specifies recrystallization from acetonitrile to obtain the pure compound. google.com The choice of solvent for recrystallization is critical for achieving high purity and a good yield.

Other general isolation techniques include extraction, where the reaction mixture is partitioned between an organic solvent and an aqueous phase to separate the desired product. google.com The organic layer containing the product is then washed, dried, and concentrated to yield the crude product, which can then be further purified by recrystallization or chromatography. google.com

Optimization of Synthetic Yields and Purity Profiles

Optimizing the synthetic process is essential for maximizing the yield and purity of the this compound for its use as a reference standard. In a patented synthesis of a related compound, "compound I," a yield of 79.2% with a purity of 98.9% was achieved. google.com Another example in the same patent reported a yield of 86.5% and a purity of 99.1%. google.com These results indicate that with careful control of reaction conditions and purification procedures, high yields and purities are attainable.

The optimization process can involve adjusting reaction parameters such as temperature, reaction time, and the stoichiometry of reagents. For instance, in the synthesis involving Oxone, the reaction is carefully monitored by Thin Layer Chromatography (TLC) to determine the point of completion before proceeding with the workup. google.com The purification process itself, particularly the choice of chromatographic conditions and recrystallization solvents, plays a significant role in the final purity profile of the isolated impurity. google.comnih.gov

Table 2: Reported Yields and Purities for this compound Synthesis

Synthetic MethodReported YieldReported Purity
Reaction of Olanzapine with PTAD chemicalbook.com7%Not Specified
Patented method for "Compound I" (Example 1) google.com79.2%98.9%
Patented method for "Compound I" (Example 2) google.com86.5%99.1%
Patented method for "Compound I" (Example 3) google.com92.2%98.8%

Advanced Analytical Methodologies for Olanzapine Lactam Impurity Characterization and Quantification

Chromatographic Separation Techniques for Impurity Profiling

Chromatography stands as a cornerstone in the field of pharmaceutical analysis, offering powerful tools for separating complex mixtures into their individual components. For the profiling of olanzapine (B1677200) and its related substances, including the lactam impurity, various chromatographic methods are utilized.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the analysis of non-volatile or thermally labile compounds like olanzapine and its impurities. rsc.orgresearchgate.netresearchgate.net The development of a robust HPLC method is a meticulous process that involves the careful selection and optimization of several parameters to achieve the desired separation.

Reversed-Phase HPLC (RP-HPLC) is the most common mode of HPLC used for the analysis of olanzapine and its impurities. researchgate.netsennosbiotech.com This technique utilizes a non-polar stationary phase and a polar mobile phase. The separation is based on the hydrophobic interactions between the analytes and the stationary phase. Less polar compounds, like olanzapine, will have a stronger affinity for the stationary phase and thus elute later than more polar compounds.

RP-HPLC methods have been successfully developed and validated for the determination of olanzapine and its related impurities in bulk drug substances. rsc.orgresearchgate.net These methods are crucial for routine quality control, ensuring that the levels of impurities, including the lactam impurity, are within acceptable limits. researchgate.net The principle of RP-HPLC allows for the effective separation of olanzapine from its degradation products, providing a clear impurity profile. chemicalbook.com

A typical RP-HPLC system for olanzapine analysis consists of a pump to deliver the mobile phase, an injector to introduce the sample, a column containing the stationary phase, a detector to monitor the eluting compounds, and a data acquisition system. jddtonline.info

For complex mixtures containing compounds with a wide range of polarities, such as a drug substance and its various impurities, isocratic elution (using a constant mobile phase composition) may not provide adequate separation. In such cases, gradient elution is employed. nih.gov This technique involves changing the composition of the mobile phase during the chromatographic run, typically by increasing the proportion of the stronger, organic solvent. rsc.orgnih.gov

The optimization of the gradient program is a critical step in method development. It involves adjusting the initial and final mobile phase compositions, the rate of change (gradient slope), and the duration of the gradient to achieve the best possible resolution between all components in the shortest possible time. rsc.orgnih.gov For the analysis of olanzapine and its impurities, a gradient HPLC method allows for the effective separation of the main compound from closely eluting impurities, including the lactam impurity. rsc.orgresearchgate.net The use of gradient elution has been instrumental in developing stability-indicating methods that can resolve all potential degradation products. rsc.orgnih.gov

A well-optimized gradient can significantly improve peak shape and reduce analysis time. nih.gov For instance, a method might start with a higher proportion of the aqueous phase to retain and separate polar impurities, followed by a gradual increase in the organic solvent to elute the main drug and less polar impurities. rsc.org

The choice of the stationary phase is a crucial factor that dictates the selectivity and resolution of the separation. In RP-HPLC, the most common stationary phases are based on silica (B1680970) particles that have been chemically modified with alkyl chains.

C18 (Octadecylsilyl, ODS): This is the most widely used stationary phase in RP-HPLC due to its high hydrophobicity and retention capabilities. rsc.orgresearchgate.netjddtonline.info C18 columns are well-suited for the separation of a broad range of non-polar to moderately polar compounds, making them ideal for the analysis of olanzapine and its impurities. rsc.orgresearchgate.net Many validated HPLC methods for olanzapine impurity profiling utilize C18 columns of varying dimensions and particle sizes. rsc.orgjddtonline.info

C8 (Octylsilyl): C8 columns have shorter alkyl chains than C18 columns, making them less retentive and more suitable for the analysis of highly non-polar compounds that might be too strongly retained on a C18 column. They can also offer different selectivity for certain analytes. For the separation of olanzapine and its related substances, C8 columns have also been successfully employed. researchgate.net

ParameterC18 Stationary PhaseC8 Stationary Phase
Alkyl Chain Length Longer (18 carbon atoms)Shorter (8 carbon atoms)
Hydrophobicity More hydrophobicLess hydrophobic
Retention Stronger retention for non-polar compoundsWeaker retention, faster elution for non-polar compounds
Typical Application General purpose, wide range of analytesHighly non-polar compounds, faster analysis

Ultra-High-Performance Liquid Chromatography (UHPLC) Applications

Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement in liquid chromatography technology. It utilizes columns packed with sub-2 µm particles, which leads to a dramatic increase in separation efficiency, speed, and sensitivity compared to conventional HPLC. wisdomlib.org

The application of UHPLC for the analysis of olanzapine and its impurities offers several advantages. The shorter analysis times are particularly beneficial for high-throughput screening in quality control laboratories. wisdomlib.org Furthermore, the enhanced resolution allows for the better separation of closely related impurities that might co-elute in an HPLC method. wisdomlib.orgrsc.org

A validated UHPLC-MS/SRM (Ultra-High-Performance Liquid Chromatography-Mass Spectrometry/Selected Reaction Monitoring) method has been developed for the simultaneous quantification of olanzapine, its metabolites, and degradation products, including the lactam impurity, in serum samples. rsc.org This highlights the power of UHPLC when coupled with a sensitive and selective detector like a mass spectrometer. The use of sub-2 µm particles in UHPLC columns, such as the Acquity BEH C18, results in sharper peaks and improved sensitivity. wisdomlib.org

FeatureHPLCUHPLC
Particle Size 3-5 µm< 2 µm
Analysis Time LongerShorter (faster)
Resolution GoodHigher
Sensitivity GoodHigher
System Pressure LowerHigher

Gas Chromatography (GC) for Volatile Components

While liquid chromatography is the primary technique for analyzing non-volatile compounds like olanzapine and its lactam impurity, Gas Chromatography (GC) is the method of choice for the analysis of volatile organic impurities. google.com These volatile impurities can be residual solvents from the manufacturing process. google.com

In the context of olanzapine production, GC is used to quantify the levels of residual solvents to ensure they are below the limits specified by regulatory guidelines. google.comgoogle.com A GC-MS (Gas Chromatography-Mass Spectrometry) method has also been developed and validated for the quantification of olanzapine in human plasma, demonstrating the versatility of GC in pharmaceutical analysis, although this is not for the lactam impurity itself. nih.gov The use of GC ensures that the final drug product is free from potentially harmful volatile impurities that may have been used during synthesis. google.com

Spectroscopic and Spectrometric Characterization Techniques

A combination of powerful spectroscopic and spectrometric methods is essential for the unambiguous identification and structural elucidation of impurities like Olanzapine Lactam Impurity. These techniques provide detailed information about the molecular weight, elemental composition, and three-dimensional structure of the molecule.

Mass spectrometry is a cornerstone technique in impurity profiling due to its high sensitivity and ability to provide precise mass measurements, which are crucial for determining the elemental composition of an unknown compound.

Liquid Chromatography-Mass Spectrometry with a Time-of-Flight detector (LC-MS/TOF) and Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry (LC-ESI-QTOF MS) are powerful tools for the structural elucidation of olanzapine impurities. researchgate.netnih.gov These techniques combine the separation capabilities of liquid chromatography with the high-resolution mass accuracy of TOF mass spectrometry.

In the analysis of olanzapine, LC-MS/TOF has been instrumental in characterizing process-related impurities. researchgate.netnih.gov By providing accurate mass measurements of the parent ion and its fragment ions, researchers can deduce the elemental composition and propose potential structures for unknown impurities. For instance, in the investigation of pilot batches of olanzapine, unknown impurities were enriched using preparative HPLC and subsequently characterized by a suite of analytical methods, including LC-MS/TOF. researchgate.netnih.gov This approach allows for the detailed study of fragmentation patterns, offering vital clues to the compound's structure. researchgate.net

LC-ESI-QTOF MS further enhances this capability by coupling electrospray ionization, a soft ionization technique that minimizes fragmentation of the parent molecule, with a hybrid quadrupole-time-of-flight mass analyzer. This setup allows for the selection of a specific precursor ion in the quadrupole, its fragmentation, and then high-resolution analysis of the product ions in the TOF analyzer. This MS/MS capability is invaluable for piecing together the structural puzzle of complex molecules like olanzapine impurities. tandfonline.com

For the sensitive and specific quantification of olanzapine and its degradation products, including the lactam impurity, Ultra-High-Performance Liquid Chromatography-Mass Spectrometry with Selected Reaction Monitoring (UHPLC-MS/SRM) is a highly effective method. rsc.orgrsc.org This technique offers exceptional sensitivity and selectivity, which is crucial when dealing with low-level impurities in complex matrices like serum. rsc.orgrsc.org

A stable isotope dilution UHPLC-MS/SRM based quantitative assay has been developed for the simultaneous estimation of olanzapine, its metabolites, and degradation-derived impurities such as the lactam impurity. rsc.orgrsc.org In this method, specific precursor-to-product ion transitions are monitored for each analyte, significantly reducing background noise and enhancing the signal-to-noise ratio.

Research has demonstrated that this method can achieve a linear relationship across a dynamic range, with regression coefficients higher than 0.998. rsc.orgrsc.org For the lactam impurity, a linear relationship was shown at concentrations from 0.085 to 6.25 ng mL⁻¹. rsc.orgrsc.org The method exhibits high accuracy (92–113%) and low coefficients of variation (0.94 to 9.3%), with recoveries from serum matrices ranging from 80 to 115%. rsc.orgrsc.org Such validated methods are suitable for quantifying olanzapine degradation products with great sensitivity from small sample volumes. rsc.org

Table 1: UHPLC-MS/SRM Method Parameters for this compound

ParameterValueReference
Linearity Range0.085–6.25 ng mL⁻¹ rsc.orgrsc.org
Regression Coefficient> 0.998 rsc.orgrsc.org
Accuracy92–113% rsc.orgrsc.org
Coefficient of Variation0.94–9.3% rsc.orgrsc.org
Recovery from Serum80–115% rsc.orgrsc.org

While mass spectrometry provides critical information on molecular weight and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the definitive confirmation of a molecule's structure. researchgate.netajrconline.orgwordpress.comconicet.gov.arnih.govresearchgate.net NMR provides detailed information about the chemical environment of each atom in a molecule, allowing for the precise determination of its connectivity and spatial arrangement.

One-dimensional NMR experiments are fundamental for the initial structural assessment of olanzapine impurities. researchgate.netnih.govajrconline.orgwordpress.comconicet.gov.arresearchgate.net

¹H NMR (Proton NMR): This experiment provides information about the number of different types of protons in a molecule, their chemical environment (chemical shift), and their proximity to other protons (spin-spin coupling). The integration of the signals corresponds to the relative number of protons of each type.

¹³C NMR (Carbon-13 NMR): This experiment provides information about the different types of carbon atoms in a molecule. The chemical shift of each carbon signal is indicative of its electronic environment.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to differentiate between CH, CH₂, and CH₃ groups, which can be ambiguous in a standard ¹³C NMR spectrum. This information is crucial for assembling the carbon skeleton of the impurity.

These 1D NMR techniques, in conjunction with other spectroscopic data, have been successfully used to characterize various olanzapine-related impurities. researchgate.netnih.govajrconline.orgwordpress.comconicet.gov.arresearchgate.net

Two-dimensional NMR experiments provide correlational information between different nuclei, which is essential for assembling the complete molecular structure and confirming stereochemistry. researchgate.netnih.govajrconline.orgwordpress.comconicet.gov.arresearchgate.netresearchgate.net

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. It is used to establish proton-proton connectivity networks within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbon atoms to which they are directly attached. It is invaluable for assigning proton and carbon signals to specific atoms in the molecule.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close to each other in space, even if they are not directly bonded. It is used to determine the relative stereochemistry and conformation of the molecule.

The combined application of these 1D and 2D NMR techniques provides an unambiguous structural elucidation of olanzapine impurities, including the lactam derivative. researchgate.netnih.govajrconline.orgwordpress.comconicet.gov.arresearchgate.netresearchgate.net The comprehensive data obtained from these advanced analytical methodologies are critical for the quality control and regulatory compliance of olanzapine drug products.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the analysis of this compound, FT-IR provides crucial information about its molecular structure.

Researchers have utilized FT-IR to characterize various impurities of olanzapine, including the lactam impurity. nih.govnih.gov The FT-IR spectrum of an olanzapine degradation product, identified as 2-methyl-5,10-dihydro-4H-thieno[2,3-b] wisdomlib.orgchemrxiv.orgbenzodiazepine-4-one, revealed characteristic absorption peaks. nih.gov For another oxidative degradation product, spectral peaks at 3195, 1702, 1581, 1433, and 1393 cm⁻¹ corresponded to NH, C=O, C=C, and C–N groups, respectively. akjournals.com The absence of the N-H stretching band of the aromatic amine, typically observed in olanzapine around 3239 cm⁻¹, can indicate substitution at this position, a key feature in some degradation products. researchgate.net

Key FT-IR Spectral Data for Olanzapine Impurities:

Functional GroupWavenumber (cm⁻¹)Reference
N-H Stretch3195, 3196 akjournals.com
C=O Stretch1702, 1695 akjournals.com
C=C Stretch1581, 1592 akjournals.com
C-N Stretch1433, 1320 akjournals.com
C-H Stretch2915, 2842 researchgate.net
Aromatic C=C Stretch1594, 1580, 1510 researchgate.net
C-N Aromatic Stretch1286 researchgate.net
C-H Out-of-plane Bend756 researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Identification and Quantification

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for the quantitative analysis of compounds containing chromophores, which are parts of a molecule that absorb light in the UV-Vis spectrum. Both olanzapine and its impurities, including the lactam impurity, possess UV-active chromophores, making this method suitable for their detection and quantification. nih.govsemanticscholar.org

UV-Vis spectroscopy is often coupled with separation techniques like high-performance liquid chromatography (HPLC). nih.gov For instance, a photodiode array (PDA) detector set at a specific wavelength, such as 254 nm or 271 nm, can monitor the analytes as they elute from the HPLC column. nih.govscielo.org.mx The UV spectrum of olanzapine typically shows absorption maxima at around 226 nm and 272.5 nm in methanol (B129727). jcsp.org.pk The specific λmax for quantification can vary depending on the solvent system and the specific impurity being analyzed. For example, in one method, detection was carried out at 220 nm, while another used 258 nm. humanjournals.comresearchgate.net The absence of a chromophore that absorbs in the visible region limits the absorption spectrum of olanzapine to the UV region. researchgate.net

The development of spectrophotometric methods for olanzapine and its impurities often involves determining the linear relationship between absorbance and concentration, which is fundamental for quantitative analysis. researchgate.netnih.gov

Single-Crystal X-ray Diffraction Analysis for Solid-State Structure Determination

Single-crystal X-ray diffraction is an unparalleled technique for determining the precise three-dimensional atomic arrangement of a crystalline solid. This method provides definitive structural elucidation, which is critical for unequivocally identifying impurities.

While obtaining suitable single crystals of impurities can be challenging, this technique has been successfully applied to olanzapine-related substances. acs.org For instance, the structure of an oxidative degradation product of olanzapine was determined by single-crystal X-ray diffraction analysis. nih.govinvivochem.com In another study, a new process-related impurity was structurally confirmed using this method, along with other spectroscopic techniques. rsc.org The combination of mechanochemistry and microcrystal electron diffraction (MicroED) has also emerged as a powerful approach for structure elucidation when single crystal growth is difficult. chemrxiv.orgacs.org This combined approach has proven successful in determining the structures of olanzapine molecular salts and characterizing trace impurities. acs.org

Analytical Method Validation and Performance Parameters (ICH Guidelines)

To ensure that an analytical method is suitable for its intended purpose, it must be validated according to the guidelines set by the International Council for Harmonisation (ICH). humanjournals.comsennosbiotech.comresearchgate.net Validation demonstrates the reliability, accuracy, and precision of the method for quantifying impurities like this compound.

Specificity and Selectivity

Specificity is the ability of the analytical method to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, and matrix components. wisdomlib.orgsennosbiotech.comresearchgate.net In the context of this compound, the method must be able to distinguish its signal from that of the active pharmaceutical ingredient (olanzapine) and other related substances.

Chromatographic methods like HPLC are particularly well-suited for ensuring specificity. The separation of peaks in a chromatogram demonstrates the method's ability to resolve the analyte from potential interferents. wisdomlib.org Specificity studies confirm that there are no interfering peaks at the retention time of the analyte, which is often verified by injecting a blank solution. bbrc.iniajps.com The use of a photodiode array (PDA) detector can further enhance specificity by allowing for peak purity analysis. sciensage.info

Linearity and Calibration Range

Linearity refers to the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. sennosbiotech.comresearchgate.net The calibration range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

For the quantification of olanzapine and its impurities, linearity is typically assessed by preparing a series of standard solutions at different concentrations and plotting the instrument response (e.g., peak area) against the concentration. scielo.org.mxbbrc.in The linearity is often expressed by the correlation coefficient (r²) of the calibration curve, with values greater than 0.999 being desirable. iajps.comsciensage.info Linearity studies for olanzapine and its impurities have been conducted over various concentration ranges, such as 10-200 µg/mL and 10-50 μg/ml. scielo.org.mxsciensage.info

Example of Linearity Data for Olanzapine Analysis:

Concentration Range (µg/mL)Correlation Coefficient (r²)Reference
10 - 200Not specified, but linear scielo.org.mx
10 - 50> 0.999 sciensage.info
2 - 30 (Olanzapine)Linear bbrc.in
1 - 15 (Samidorphan)Linear bbrc.in
25 - 125 (Olanzapine)0.999 iajps.com
16 - 80 (Fluoxetine)0.999 iajps.com

Accuracy and Precision

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined through recovery studies by spiking a sample with a known amount of the analyte. sennosbiotech.comresearchgate.net Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). wisdomlib.orgsennosbiotech.com

For olanzapine impurity analysis, accuracy is typically evaluated at multiple concentration levels (e.g., 50%, 100%, and 150% of the target concentration). bbrc.in Recovery values are expected to be within a certain range, for example, 85% to 115%. humanjournals.comsciensage.info Precision is assessed through repeatability (intra-day precision) and intermediate precision (inter-day precision), with RSD values of less than 2% generally considered acceptable. rsc.orgsciensage.info

Summary of Accuracy and Precision Data from a Validated Method:

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are fundamental parameters in the validation of analytical methods, establishing the lowest concentration of an analyte that can be reliably detected and quantified, respectively. eflm.eu For impurities like Olanzapine Lactam, a low LOD and LOQ are crucial for ensuring that even trace amounts are accurately monitored to maintain the quality and safety of the olanzapine drug product.

The determination of these limits is a key part of method validation as per International Council for Harmonisation (ICH) guidelines. sciensage.info Various highly sensitive analytical techniques, such as High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (MS) or ultraviolet (UV) detectors, are employed to achieve the required low detection and quantification levels for olanzapine impurities. chemicea.comresearchgate.net

Research findings have demonstrated the successful development of methods with low LOD and LOQ values for olanzapine and its related substances. For instance, a stable isotope dilution UHPLC-MS/Selected Reaction Monitoring (SRM) based assay was developed for the simultaneous estimation of olanzapine and its metabolites, including the lactam impurity. rsc.org In this study, the linear relationship for the lactam impurity was established at concentrations ranging from 0.085 to 6.25 ng/mL. rsc.org Another LC-MS method reported an LOD and LOQ of 0.01 ng/µL and 0.05 ng/µL, respectively, for olanzapine-related substances. researchgate.net In a separate study quantifying olanzapine in hair via LC-MS/MS, the LOD was 0.036 ng/mg and the LOQ was 0.1 ng/mg. nih.gov

The table below summarizes LOD and LOQ values from various studies on olanzapine and its impurities, illustrating the sensitivity of modern analytical methods.

Analyte/MethodLimit of Detection (LOD)Limit of Quantitation (LOQ)MatrixReference
Olanzapine Metabolites (incl. Lactam) by UHPLC-MS/SRMNot specified0.085 ng/mL (Lower limit of linearity)Sera rsc.org
Olanzapine Related Substances by LC-MS0.01 ng/µL0.05 ng/µLBulk Drug researchgate.net
Olanzapine by LC-MS/MS0.036 ng/mg0.1 ng/mgHair nih.gov
Olanzapine by RP-HPLC0.3 µg/mL0.6 µg/mLPharmaceutical Dosage Forms humanjournals.com
Olanzapine Metabolites by LC-MS/MSNot specified0.15 ng/mL (for DM-O and NO-O)Whole Blood, Urine nih.gov

This table is interactive. Click on the headers to sort the data.

System Suitability Testing for Method Performance

System Suitability Testing (SST) is an integral part of any analytical chromatographic method. It is performed before and sometimes during the analysis of samples to verify that the chromatographic system is performing adequately for the intended application. sciensage.infobbrc.in For the analysis of this compound, SST ensures that the system can separate the impurity from the main olanzapine peak and other related substances, and that the measurements are precise.

SST parameters and their acceptance criteria are defined during method development and validation. sciensage.info These tests typically involve injecting a standard solution a specified number of times (e.g., six replicates) and evaluating various chromatographic parameters. bbrc.in

Key system suitability parameters include:

Resolution (Rs): This measures the degree of separation between two adjacent peaks. For impurity analysis, the resolution between the impurity peak and the main drug peak is critical. A common acceptance criterion is an Rs value greater than 2.0. sciensage.info

Relative Standard Deviation (RSD): The precision of replicate injections is evaluated by calculating the %RSD of the peak areas. A typical limit is not more than 2.0%. humanjournals.com

Tailing Factor (T): This measures peak asymmetry. A value of 1 indicates a perfectly symmetrical peak, with acceptable ranges often being less than 2.0.

Theoretical Plates (N): This indicates the efficiency of the column. Higher numbers signify better column efficiency.

In the development of a UPLC method for olanzapine, system suitability was evaluated by considering the resolution between olanzapine and its closest eluting impurity. sciensage.info The %RSD for the peak areas from replicate injections was also calculated to ensure system precision. sciensage.info

The following table details common SST parameters and their typical acceptance criteria as per pharmacopeial or ICH guidelines.

ParameterTypical Acceptance CriteriaPurposeReference
Resolution (Rs)≥ 2.0Ensures adequate separation of adjacent peaks. sciensage.info
Tailing Factor (T)≤ 2.0Ensures peak symmetry and good chromatography. bbrc.in
Theoretical Plates (N)> 2000 (Typical)Measures column efficiency. bbrc.in
% Relative Standard Deviation (%RSD) of Peak Area≤ 2.0%Demonstrates the precision of the analytical system. humanjournals.com

This table is interactive. Click on the headers to sort the data.

Degradation Product Analysis and Stability Assessment Studies

Design and Execution of Forced Degradation Studies

Forced degradation, or stress testing, is a crucial component of the drug development process, providing insights into the degradation pathways and the intrinsic stability of the drug molecule. ijper.orgoup.com As per the guidelines of the International Conference on Harmonization (ICH), these studies are designed to generate degradation products that might be observed during the shelf-life of the drug product. oup.com For olanzapine (B1677200), forced degradation studies typically involve exposure to thermal, oxidative, photolytic, and hydrolytic stress conditions. oup.comresearchgate.net

Controlled Thermal Degradation

Thermal stress testing evaluates the stability of a drug substance at elevated temperatures. In the case of olanzapine, both the drug substance and its formulated products have been subjected to dry heat to assess degradation. oup.com For instance, studies have involved exposing solid olanzapine to a temperature of 80°C for 24 hours. oup.com Olanzapine Lactam Impurity is a known degradation product that can form under thermal stress. caymanchem.comanjiechem.com Another impurity, Olanzapine Thiolactam Impurity, also known as Olanzapine Ketothiolactam, is reported to be a degradation product formed during storage or upon exposure to thermal stress. scbt.comcaymanchem.com The formation of these impurities highlights the importance of controlled temperature during the manufacturing and storage of olanzapine products.

Oxidative Stress Conditions

Oxidative degradation is a common pathway for drug decomposition, often involving reaction with atmospheric oxygen or residual peroxides in excipients. Olanzapine has been shown to be particularly susceptible to oxidative stress. researchgate.netresearchgate.net Forced degradation studies typically employ oxidizing agents like hydrogen peroxide to induce and identify potential degradation products. oup.com

When olanzapine is exposed to oxidative conditions, several degradation products can be formed, including this compound. researchgate.netcaymanchem.comanjiechem.comchemicalbook.com The formation of this impurity is believed to result from the oxidation and subsequent ring-opening of the thiophene (B33073) ring of the olanzapine molecule. chemicalbook.com Other significant oxidative degradants that have been identified include 10-hydroxy-2-methyl-5,10-dihydro-4H-benzo[b]thieno [2,3-e] oup.comrsc.orgdiazepin-4-one and 2-methyl-5,10-dihydro-4H-benzo[b]thieno[2,3-e] oup.comrsc.org diazepin-4-one. researchgate.net The presence of these impurities underscores the need for protection from oxidative environments during the lifecycle of the drug product.

Photostability and Humidity Challenges

Photostability testing exposes the drug substance to light to determine if it is susceptible to photodegradation. While some studies have reported olanzapine to be almost completely stable under photolytic conditions, others suggest it is light-sensitive, especially in solution. researchgate.netresearchgate.netgeneesmiddeleninformatiebank.nl When degradation does occur under light exposure, it can lead to changes in the physical properties of the drug and the formation of photolytic degradants. geneesmiddeleninformatiebank.nl

Humidity is another critical factor that can impact the stability of solid dosage forms. Studies have shown that olanzapine tablet formulations are sensitive to moisture, and the presence of moisture can accelerate the formation of degradation products. researchgate.net The combination of elevated temperature and humidity can be particularly challenging, potentially leading to both chemical degradation and polymorphic changes in the drug substance. researchgate.net

Acidic and Alkaline Hydrolytic Stress

Hydrolysis is a chemical process in which a molecule of water ruptures one or more chemical bonds. To assess the stability of olanzapine to hydrolysis, it is subjected to acidic and alkaline conditions. oup.com Typically, this involves heating the drug in solutions of hydrochloric acid (e.g., 0.1 N HCl) and sodium hydroxide (B78521) (e.g., 0.1 M NaOH). oup.com

While some research indicates that olanzapine is relatively stable under hydrolytic conditions, other studies have observed degradation in both acidic and alkaline media. researchgate.netresearchgate.netresearchgate.net For example, one study reported degradation rates of 12.2% in 1N HCl and 10.8% in 1N NaOH. ijpras.com The formation of specific degradation products under these conditions necessitates the development of analytical methods that can distinguish them from the parent drug.

Development of Stability-Indicating Analytical Methods

A stability-indicating analytical method is a validated quantitative analytical procedure that can detect changes in the properties of the drug substance and drug product over time. For olanzapine, the development of such methods is crucial for accurately assessing its stability and ensuring the quality of the final product. rsc.orglatamjpharm.org These methods must be able to separate the active pharmaceutical ingredient (API) from its impurities and degradation products. rsc.org

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most commonly employed techniques for this purpose. nih.govsciensage.info A typical stability-indicating HPLC method for olanzapine might use a reversed-phase C18 column with a mobile phase consisting of a buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). oup.comresearchgate.net The method is then validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness to ensure its suitability for routine quality control and stability studies. rsc.orgimpactfactor.orgnih.gov The goal is to achieve adequate resolution between olanzapine and all potential impurities, including process-related impurities and degradation products like this compound. researchgate.net

Identification and Characterization of Co-occurring Degradants (e.g., Ketothiolactam)

During forced degradation studies of olanzapine, it has been observed that the formation of this compound is often accompanied by other degradation products. chemicalbook.com One notable co-occurring degradant is (Z)-1-[1,2-dihydro-4-(4-methyl-1-piperazinyl)-2-thioxo-3H-1,5-benzodiazepin-3-ylidene]propan-2-one, also known as Olanzapine Ketothiolactam. scbt.comnih.gov

The identification and characterization of these impurities are critical for understanding the complete degradation profile of olanzapine. Advanced analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy are employed to elucidate the structures of these degradants. researchgate.netnih.govconicet.gov.ar The characterization of impurities like Ketothiolactam, which results from the oxidation of the thiophene ring of olanzapine, provides valuable information for controlling the quality and ensuring the safety of olanzapine-containing products. nih.gov

Data Tables

Table 1: Forced Degradation Conditions and Observations for Olanzapine

Stress Condition Reagent/Parameter Duration Observed Degradation of Olanzapine Key Degradation Products
Thermal 80°C (dry heat) 24 hours Degradation observed This compound, Olanzapine Thiolactam Impurity
Oxidative 3% H₂O₂ 24 hours Significant degradation This compound, 10-hydroxy-2-methyl-5,10-dihydro-4H-benzo[b]thieno [2,3-e] oup.comrsc.orgdiazepin-4-one, 2-methyl-5,10-dihydro-4H-benzo[b]thieno[2,3-e] oup.comrsc.org diazepin-4-one
Photolytic Light exposure Varied Variable, sensitive in solution Photolytic degradants
Acidic Hydrolysis 0.1N HCl 12 hours (heated) Degradation observed Acidic degradants
Alkaline Hydrolysis 0.1M NaOH 12 hours (heated) Degradation observed Alkaline degradants

This table is a composite representation based on findings from multiple sources and specific conditions may vary between studies.

Table 2: Chromatographic Conditions for a Stability-Indicating HPLC Method

Parameter Condition
Column Reversed-phase C18
Mobile Phase Potassium dihydrogen phosphate (B84403) buffer (pH 4.0) – acetonitrile – methanol (55:40:5, v/v/v)
Flow Rate 0.8 mL/min
Detection Wavelength 227 nm

This is an example of a validated HPLC method; specific parameters can be optimized for different applications.

Impurity Mass Balance in Degradation Studies

In the development of pharmaceutical products, forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance. A critical component of these studies is the mass balance assessment, which aims to account for the fate of the active pharmaceutical ingredient (API) after it has been subjected to stress conditions such as heat, humidity, acid/base hydrolysis, and oxidation. An ideal mass balance demonstrates that the decrease in the assay of the API is quantitatively reflected by the sum of the impurities formed. This ensures that all significant degradation products have been detected and quantified by the analytical method.

For olanzapine, forced degradation studies reveal its susceptibility to degradation under various conditions, leading to the formation of several impurities, including this compound. chemicalbook.comakjournals.com Studies have been conducted to evaluate the degradation of olanzapine under stress conditions as prescribed by the International Conference on Harmonization (ICH). oup.com The goal is to achieve a material degradation of approximately 20-80% to ensure that the analytical methods are stability-indicating. oup.com

Under oxidative stress, olanzapine shows significant degradation, with the lactam impurity being one of the products formed through processes like the oxidation of the thiophene ring. chemicalbook.compharmtech.com Similarly, exposure to acidic, alkaline, and thermal stress also leads to the breakdown of the olanzapine molecule. ijpras.com The challenge in mass balance calculations for olanzapine is to develop a sufficiently robust analytical method, typically a stability-indicating High-Performance Liquid Chromatography (HPLC) method, that can separate and quantify olanzapine and all its degradation products, including the lactam impurity. chemicalbook.comoup.com

Research findings from forced degradation studies on olanzapine are summarized below. These studies illustrate the percentage of drug degraded under different environments, which is the foundational data for a mass balance analysis.

Degradation ConditionOlanzapine % DegradationReference
Acid (1N HCl)12.2% ijpras.com
Alkali (1N NaOH)10.8% ijpras.com
Oxidative (20% H₂O₂)13.7% ijpras.com
Thermal5.9% ijpras.com
Hydrolysis0.3% ijpras.com

This table summarizes the percentage of olanzapine degradation observed under various forced degradation conditions. The results indicate the compound's relative stability under these stresses.

Excipient Compatibility and Adduct Formation in Formulations

The stability of olanzapine in a final dosage form is not only dependent on its intrinsic properties but is also significantly influenced by the pharmaceutical excipients used in the formulation. researchgate.netnih.gov Compatibility studies between an API and excipients are crucial to prevent the formation of impurities that could compromise the quality and performance of the drug product. The formation of this compound can be catalyzed or accelerated by interactions with certain excipients, particularly in the presence of heat and moisture. chemicalbook.comtandfonline.com

The formation of the lactam impurity is proposed to occur from autoxidation processes which can be catalyzed by formulation excipients. chemicalbook.com It is one of several oxidative degradation products. chemicalbook.comakjournals.com Studies have shown that the choice of filler is critical. For instance, lactose (B1674315) monohydrate, a common filler, can increase the formation of hydrolytic degradation products of olanzapine, especially when moisture is present. researchgate.netscirp.org In contrast, non-hygroscopic excipients like mannitol (B672) have been shown to result in insignificant degradation, making them a more suitable choice for moisture-sensitive drugs like olanzapine. tandfonline.com

The pH of the excipients also plays a role. The formation of the lactam impurity is noted to be pH-dependent, with increased formation in acidic conditions. google.comgoogle.com Therefore, using excipients with a neutral pH, such as specific grades of calcium hydrogen phosphate (pH 6.5-7.5), can help suppress the formation of this impurity during manufacturing and storage. google.comgoogle.com

While the term "adduct" often refers to a new chemical species formed by the direct addition of two or more different molecules, the interaction between olanzapine and excipients primarily involves the excipient creating an environment that promotes the degradation of olanzapine into impurities like the lactam. scirp.orgresearchgate.net This can happen through various mechanisms, including changes in local pH, moisture content, or the presence of reactive species within the excipients themselves. scirp.org

Detailed research has explored the compatibility of olanzapine with several common excipients, with findings summarized in the table below.

ExcipientCompatibility FindingReference
Lactose MonohydrateIncreases formation of hydrolytic degradation products, especially with moisture. researchgate.netscirp.org
MannitolNon-hygroscopic nature leads to insignificant degradation; good compatibility. tandfonline.com
Calcium Hydrogen PhosphateNeutral pH grades (6.5-7.5) are preferred to suppress lactam impurity formation. google.comgoogle.com
Magnesium StearateEvidence of interaction observed in thermoanalytical studies. researchgate.net
PovidoneEvidence of interaction observed in thermoanalytical studies. researchgate.net
Polyvinylpyrrolidone (PVP)Can prevent hydrate (B1144303) transformations of the anhydrous drug. mdpi.com
Hydroxypropylcellulose (HPC)Can prevent hydrate transformations of the anhydrous drug. mdpi.com

This table outlines the compatibility of olanzapine with various pharmaceutical excipients, highlighting the impact of the excipient on the drug's stability and impurity formation.

Impurity Profiling and Quality Control Strategies

Reference Standards for Olanzapine (B1677200) Lactam Impurity

Accurate detection and quantification of Olanzapine Lactam Impurity rely on the availability of high-quality, well-characterized reference standards. These standards are essential for method development, validation, and routine quality control testing.

Analytical reference materials for this compound are available from various specialized suppliers. lgcstandards.comlgcstandards.comsynzeal.comcaymanchem.com These materials are typically synthesized and purified to a high degree. The certification process involves extensive characterization to confirm the identity and purity of the compound.

The characterization data supplied with the reference standard generally includes:

Identity Confirmation: Techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are used to confirm the chemical structure.

Purity Assessment: High-Performance Liquid Chromatography (HPLC) is commonly used to determine the purity of the reference material. lgcstandards.com

Suppliers provide a Certificate of Analysis (CoA) with each batch of the reference standard, detailing the characterization methods used and the certified purity value.

For pharmaceutical quality control, it is crucial that in-house reference standards are traceable to official pharmacopeial standards, such as those from the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP). synzeal.com The USP offers "Pharmaceutical Analytical Impurities" (PAI), which are developed through a robust quality process to ensure their suitability for analytical applications. avantorsciences.comusp.org

Olanzapine Lactam is listed as a Pharmaceutical Analytical Impurity by the USP. avantorsciences.comusp.org Similarly, reference standards for Olanzapine impurities are available from the European Pharmacopoeia (EP). sigmaaldrich.com Using these official standards allows for harmonization and ensures that analytical results are reliable and comparable across different laboratories and manufacturing sites. Traceability is established by comparing the in-house or secondary reference standard against the official pharmacopeial standard.

Compound Name CAS Number Molecular Formula Suppliers of Reference Standards
This compound1017241-34-7C17H20N4O2LGC Standards, USP, Cayman Chemical, Santa Cruz Biotechnology, SynZeal, Pharmaffiliates

In-Process Control (IPC) Methodologies for Impurity Monitoring in Manufacturing

In-process controls (IPCs) are crucial for monitoring and controlling the formation of impurities during the manufacturing of Olanzapine. By monitoring critical process parameters, manufacturers can ensure the final drug substance meets the required quality specifications. Process Analytical Technology (PAT) has been introduced to analyze intermediate quality attributes during the manufacturing process to facilitate continuous improvement. mdpi.com

For this compound, which can be a degradation product, IPCs would focus on steps where oxidative or thermal stress might occur. caymanchem.comchemicalbook.com Methodologies for monitoring include:

High-Performance Liquid Chromatography (HPLC): This is the most common technique for separating and quantifying Olanzapine and its related impurities. nih.gov Reverse-phase HPLC (RP-HPLC) methods have been developed to effectively separate Olanzapine from its process-related impurities and degradation products, including the lactam impurity. chemicalbook.comnih.gov These methods are validated for specificity, linearity, accuracy, and precision to ensure they are suitable for their intended purpose. nih.gov

Process Monitoring: Real-time or frequent monitoring of reaction conditions such as temperature, pH, and reaction time can help prevent the formation of impurities. daicelpharmastandards.com Understanding the synthetic route and potential side reactions is key to designing an effective IPC strategy. nih.govsemanticscholar.org

By implementing robust IPCs, manufacturers can identify any deviations from the validated process and take corrective actions before the final product is compromised, ensuring consistent quality from batch to batch.

Quality Assurance Perspectives on Impurity Management and Control

Key QA responsibilities in impurity management include:

Oversight of Quality Systems: Ensuring that robust systems are in place for process validation, analytical method validation, and stability testing.

Review and Approval: Reviewing and approving specifications for raw materials, intermediates, and the final drug substance, including limits for specified impurities like Olanzapine Lactam.

Change Control: Managing any changes to the manufacturing process or analytical methods that could potentially impact the impurity profile of the drug substance.

Deviation and OOS Investigations: Investigating any out-of-specification (OOS) results for impurities and implementing corrective and preventive actions (CAPAs).

Regulatory Compliance: Ensuring that all documentation related to impurity profiling and control is complete and compliant with regulatory expectations for submissions. jpionline.org

The goal of QA is to build quality into the product by ensuring that the manufacturing process is well-understood, controlled, and consistently produces a drug substance that meets all predefined quality attributes, including the control of this compound.

Establishment and Justification of Impurity Thresholds and Reporting Limits

The establishment of acceptance criteria (limits) for impurities like Olanzapine Lactam is a critical step in the development of a drug substance specification. These limits must be justified based on a combination of scientific data and regulatory requirements. ipqpubs.compharmtech.com

The process for establishing and justifying impurity thresholds involves several considerations:

ICH Thresholds: The ICH Q3A/B guidelines provide the primary framework for setting limits. The identification and qualification thresholds are determined by the maximum daily dose of the drug. ipqpubs.com

Batch Data Analysis: Data from batches manufactured during development and by the proposed commercial process are analyzed to understand the typical and maximum observed levels of the impurity. pharmtech.com This data helps in setting realistic and achievable limits.

Stability Studies: Stability data is crucial for understanding if the impurity level increases over time. youtube.com Limits must be set to ensure the specification will be met throughout the re-test period of the drug substance.

Safety Qualification: If an impurity is present at a level above the ICH qualification threshold, its safety must be justified. fda.gov This can be done by demonstrating that the level was present in batches used in safety and clinical studies, or through dedicated toxicology studies. ipqpubs.comyoutube.com Impurities that are also significant metabolites are generally considered qualified. fda.govfda.gov

Scientific Justification: Any proposed limit, especially if it is higher than the ICH threshold, must be thoroughly justified with scientific evidence. ipqpubs.comslideshare.net This justification is a key component of the regulatory submission.

The reporting threshold dictates the level at which an impurity must be reported in batch analysis. According to ICH Q3A, results for impurities should be reported to two decimal places below 1.0% and one decimal place at and above 1.0%. mca.gm

Threshold Type Definition (as per ICH Guidelines) Action Required if Exceeded
Reporting Threshold A limit above which an impurity should be reported. fda.govich.orgThe impurity must be reported in the certificate of analysis and regulatory submissions.
Identification Threshold A limit above which an impurity should be identified. jpionline.orgThe chemical structure of the impurity must be determined.
Qualification Threshold A limit above which an impurity should be qualified. ich.orgThe biological safety of the impurity at the specified level must be established.

Computational Chemistry and Modeling in Impurity Research

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for elucidating the intricate reaction mechanisms that lead to the formation of impurities. rsc.orgnih.govnih.govmdpi.comrsc.org In the context of Olanzapine (B1677200) Lactam Impurity, which is known to be a product of oxidative degradation involving the opening of the thiophene (B33073) ring, these calculations can provide critical insights into the process. nih.gov

Theoretical Investigation of Reaction Pathways:

Researchers can model the step-by-step transformation of olanzapine to its lactam impurity. This involves calculating the energies of reactants, transition states, and products for various proposed reaction pathways. By identifying the pathway with the lowest energy barrier, the most probable mechanism for the formation of the lactam impurity can be determined.

For instance, a study on the electrochemical oxidation of olanzapine, while not specifically focused on the lactam impurity, utilized computational simulations to understand the kinetic parameters of certain chemical steps in its degradation. This demonstrates the applicability of such methods to olanzapine's reactivity.

Understanding the Role of Oxidants:

Quantum chemical calculations can also be used to model the interaction of olanzapine with various oxidizing agents, such as peroxides or atmospheric oxygen. This can help to identify the specific reactive species responsible for initiating the degradation process and to understand the electronic changes that occur within the olanzapine molecule during oxidation.

While direct computational studies on the formation of Olanzapine Lactam Impurity are not extensively reported in publicly available literature, the principles of quantum chemistry are widely applied to similar systems. For example, DFT has been used to study the excited states of thiophene and the mechanism of its ring-opening, which is a key step in the formation of the this compound. rsc.org These theoretical studies provide a foundational understanding that can be extrapolated to the more complex olanzapine molecule.

A proposed general pathway for the oxidative degradation of olanzapine suggests that the thiophene ring is the primary site of oxidation. nih.gov Quantum chemical calculations could be employed to map the potential energy surface of this oxidation, identifying key intermediates and transition states leading to the ring-opened species that subsequently cyclizes to form the lactam.

Table 1: Hypothetical Application of Quantum Chemical Calculations to this compound Formation

Computational MethodApplication to this compound ResearchPotential Insights
Density Functional Theory (DFT)Calculation of reaction energies and activation barriers for proposed degradation pathways.Identification of the most energetically favorable mechanism for thiophene ring opening and subsequent lactam formation.
Time-Dependent DFT (TD-DFT)Investigation of the excited states of olanzapine to understand its photolytic degradation pathways.Elucidation of how light absorption may contribute to the formation of reactive intermediates.
Molecular Dynamics (MD) SimulationsSimulation of the interaction of olanzapine with excipients and residual solvents in a solid dosage form.Understanding how the formulation environment can influence the rate and pathway of impurity formation.

Predictive Modeling of Degradation Pathways

Predictive modeling plays a crucial role in anticipating the formation of degradation products, thereby enabling proactive measures to ensure drug quality and safety. acs.orgzamann-pharma.com These models can be statistical, machine learning-based, or algorithmic frameworks that analyze existing data to forecast impurity formation. zamann-pharma.com

In Silico Prediction of Potential Impurities:

Software programs are available that can predict the degradation pathways of pharmaceutical compounds based on their chemical structure and a knowledge base of known chemical reactions. acs.org These tools can be used to generate a theoretical profile of potential degradation products of olanzapine under various stress conditions, such as exposure to heat, light, humidity, and different pH levels. While these programs provide a broad overview of potential degradation, their accuracy in predicting specific, less common impurities like the lactam variant can vary.

Forced Degradation Studies and Model Refinement:

The data generated from forced degradation studies, where olanzapine is subjected to harsh conditions to accelerate its breakdown, is invaluable for building and refining predictive models. zamann-pharma.comresearchgate.net By comparing the experimentally observed degradation products with those predicted by in silico models, the models can be improved for greater accuracy.

Table 2: Approaches to Predictive Modeling of Olanzapine Degradation

Modeling ApproachDescriptionApplication to this compound
Knowledge-Based SystemsUtilizes a database of known chemical degradation reactions to predict potential products based on the functional groups present in olanzapine.Can suggest the possibility of thiophene ring oxidation and subsequent reactions leading to lactam formation.
Quantitative Structure-Activity Relationship (QSAR)Statistical models that correlate the chemical structure of a molecule with its propensity to degrade via specific pathways.Could be developed to predict the likelihood of lactam impurity formation based on the electronic and steric properties of olanzapine and its derivatives.
Mechanistic ModelingIncorporates fundamental chemical principles and kinetic data to simulate the degradation process over time under different conditions.Could provide a quantitative prediction of the rate of this compound formation in a given formulation and storage condition.

While specific predictive models for the formation of this compound are not detailed in the public domain, the general framework for such modeling is well-established in the pharmaceutical industry. acs.orgzamann-pharma.com The application of these in silico tools is a key component of a modern, risk-based approach to drug development and stability testing. zamann-pharma.com

Future Research Directions in Olanzapine Lactam Impurity Science

Development of Novel, High-Throughput Analytical Techniques

The accurate detection and quantification of Olanzapine (B1677200) Lactam Impurity are paramount for ensuring the safety and efficacy of olanzapine products. Future research is poised to move beyond conventional analytical methods toward more rapid, sensitive, and efficient high-throughput techniques.

Current methodologies, such as High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (MS), have been instrumental in identifying and quantifying olanzapine and its degradation products. jchr.orgnih.govsennosbiotech.comccamp.res.inresearchgate.net However, these methods can be time-consuming and may not be suitable for real-time process monitoring.

Future research will likely focus on the development and implementation of:

Advanced Spectroscopic Methods: Techniques like Near-Infrared (NIR) spectroscopy and Raman spectroscopy offer the potential for rapid, non-destructive, and in-line analysis of olanzapine formulations. longdom.org These methods, integrated into a Process Analytical Technology (PAT) framework, could provide real-time data on the formation of Olanzapine Lactam Impurity during manufacturing.

Sensor-Based Technologies: The development of electrochemical and optical sensors presents an exciting frontier for the on-site and real-time detection of olanzapine and its impurities. jchr.orgjchr.org These sensors could be designed for high sensitivity and selectivity, enabling continuous monitoring throughout the manufacturing process and storage.

Hyphenated Chromatographic Techniques: Further advancements in hyphenated techniques, such as LC-NMR and advanced MS/MS methods, will enable more detailed structural elucidation of impurities and a deeper understanding of degradation pathways. nih.gov

Analytical TechniquePrinciplePotential Advantages for this compound Analysis
Near-Infrared (NIR) SpectroscopyMeasures the absorption of near-infrared light by molecules.Rapid, non-destructive, suitable for in-line process monitoring.
Raman SpectroscopyMeasures the inelastic scattering of monochromatic light.Provides specific chemical fingerprinting, can be used for solid-state analysis.
Electrochemical SensorsMeasures changes in electrical properties due to chemical reactions.High sensitivity, potential for miniaturization and real-time monitoring.
LC-NMRCombines the separation power of LC with the structural elucidation capabilities of NMR.Provides detailed structural information of unknown impurities.

In-Depth Mechanistic Studies of Impurity Formation at the Molecular Level

A fundamental understanding of how this compound forms is crucial for developing effective control strategies. It is known that this impurity is a degradation product resulting from the oxidation and ring-opening of the thiophene (B33073) ring of olanzapine. chemicalbook.comakjournals.comresearchgate.netakjournals.comnih.gov Autoxidation processes, potentially catalyzed by formulation excipients, have been proposed as a key mechanism, especially in solid-state formulations. chemicalbook.comresearchgate.netnih.gov

Future research in this area should focus on:

Computational Modeling and Quantum Chemical Studies: In silico tools and computational modeling can provide valuable insights into the reaction pathways and transition states involved in the formation of the lactam impurity. researchgate.netacs.orgresearchgate.net Quantum chemical calculations can help to elucidate the electronic and structural factors that make the olanzapine molecule susceptible to oxidative degradation.

Forced Degradation Studies Under Various Conditions: Comprehensive forced degradation studies under a variety of stress conditions (e.g., heat, humidity, light, and different pH levels) are essential to fully map the degradation pathways. researchgate.netakjournals.comnih.govicm.edu.plresearchgate.net These studies can help to identify critical factors that accelerate impurity formation.

Isotopic Labeling Studies: The use of isotopically labeled olanzapine can provide definitive evidence for the proposed degradation mechanisms by tracing the fate of specific atoms during the formation of the lactam impurity.

Investigating the Role of Excipients: A systematic investigation into the role of various pharmaceutical excipients in promoting or inhibiting the formation of this compound is necessary. researchgate.netnih.gov This will enable the selection of more stable and compatible excipients during formulation development.

Research ApproachObjectiveExpected Outcome
Computational ModelingTo predict degradation pathways and identify reactive sites in the olanzapine molecule.A detailed molecular-level understanding of the impurity formation mechanism.
Forced Degradation StudiesTo identify degradation products and understand the influence of stress factors.Comprehensive stability profile of olanzapine and identification of critical process parameters.
Isotopic LabelingTo trace the transformation of the olanzapine molecule into the lactam impurity.Confirmation of the proposed degradation pathways.
Excipient Compatibility StudiesTo evaluate the impact of different excipients on the stability of olanzapine.Guidelines for selecting appropriate excipients to minimize impurity formation.

Advanced Control Strategies for Impurity Mitigation during Manufacturing and Storage

The ultimate goal of studying this compound is to develop robust control strategies to minimize its presence in the final drug product. The principles of Quality by Design (QbD) and the implementation of Process Analytical Technology (PAT) are central to achieving this goal. longdom.orgnih.govresearchgate.netglobalresearchonline.netnih.govwikipedia.orgnih.govmt.comjetir.orgsemanticscholar.org

Future research and implementation efforts should be directed towards:

Implementation of PAT: Integrating real-time analytical techniques (as discussed in section 8.1) into the manufacturing process will allow for continuous monitoring of critical process parameters (CPPs) and critical quality attributes (CQAs), including the level of this compound. longdom.orgwikipedia.orgmt.com This will enable proactive control and adjustments to the manufacturing process to prevent impurity formation.

Development of a Comprehensive Design Space: Through a systematic QbD approach, a design space for the olanzapine manufacturing process can be established. nih.govresearchgate.netnih.govjetir.org This multidimensional combination and interaction of input variables and process parameters will ensure that the final product consistently meets the required quality standards, including the limits for the lactam impurity.

Real-Time Release Testing (RTRT): The successful implementation of PAT and a well-defined design space can pave the way for Real-Time Release Testing (RTRT). nih.goveuropa.eueuropa.eu This would allow for the release of product batches based on in-process data, rather than relying solely on end-product testing, leading to significant improvements in efficiency and quality assurance.

Optimized Formulation and Packaging: Research into novel formulations and packaging solutions that protect olanzapine from oxidative stress is crucial. This could include the use of antioxidants, chelating agents, or specialized packaging materials that minimize exposure to oxygen and light.

Control StrategyDescriptionImpact on this compound
Process Analytical Technology (PAT)A system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes.Enables real-time monitoring and control of the manufacturing process to minimize impurity formation.
Quality by Design (QbD)A systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control.Leads to a more robust manufacturing process with a well-understood design space, ensuring consistent quality and low impurity levels.
Real-Time Release Testing (RTRT)The ability to evaluate and ensure the quality of in-process and/or final product based on process data.Reduces testing cycle times and provides a higher level of quality assurance by focusing on process control.
Optimized Formulation and PackagingDeveloping formulations and packaging that protect the drug substance from degradation.Enhances the long-term stability of the drug product and minimizes impurity formation during storage.

Q & A

Q. What analytical techniques are recommended for identifying and characterizing Olanzapine Lactam Impurity in pharmaceutical formulations?

Answer: this compound (CAS 1017241-34-7) can be characterized using high-resolution mass spectrometry (HPLC-Q-TOF-MS) for precise mass determination (exact mass: 312.158 g/mol) and structural elucidation . Complementary techniques such as nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy are critical for confirming functional groups and resolving stereochemical ambiguities . For impurity profiling, reversed-phase HPLC with UV detection is recommended, leveraging its molecular weight (312.3663 g/mol) and logP (-0.84) to optimize retention times .

Q. How can researchers determine the solubility profile of this compound for in vitro and in vivo studies?

Answer: Solubility optimization requires systematic testing in polar aprotic solvents (e.g., DMSO) and aqueous mixtures. For in vitro studies, DMSO is preferred due to its moderate solubility (≥10 mM at 20°C), but precipitation risks necessitate validation via dynamic light scattering . For in vivo applications, injectable formulations may use co-solvents like PEG300 (40% v/v) and Tween-80 (5% v/v) in saline, ensuring stability at physiological pH . Pre-formulation studies should include freeze-thaw stability tests and particle size analysis to prevent aggregation .

Advanced Research Questions

Q. What methodological considerations are critical when developing a stability-indicating assay for this compound under accelerated degradation conditions?

Answer: Stability studies should adhere to ICH Q1A(R2) guidelines, exposing the impurity to thermal stress (40–80°C), hydrolytic conditions (acid/base), and oxidative stress (H₂O₂) to identify degradation products . Chromatographic methods must resolve the lactam impurity from its degradation byproducts (e.g., carbon oxides, nitrogen oxides) . Forced degradation data should be quantified using mass balance calculations, with method validation covering specificity, linearity (R² ≥0.998), and robustness to pH (±0.5) and mobile phase variations (±10%) .

Q. How should researchers address discrepancies in reported impurity profiles of Olanzapine Lactam when using different chromatographic conditions?

Answer: Discrepancies often arise from column chemistry (C18 vs. Hypercarb) or mobile phase pH variations affecting ionization (pKa ~3.1 for the lactam moiety) . To resolve contradictions:

  • Perform column screening with orthogonal selectivity (e.g., HILIC for polar degradants).
  • Use charged aerosol detection (CAD) for non-UV-absorbing impurities.
  • Cross-validate results with LC-MS/MS to confirm co-elution artifacts .
    Documentation should include system suitability parameters (e.g., tailing factor <2.0) and impurity thresholds per ICH Q3B (<0.15% for unspecified impurities) .

Q. What strategies are effective in mitigating ocular toxicity risks during handling of this compound in laboratory settings?

Answer: Per OSHA HCS guidelines, researchers must wear sealed goggles (ANSI Z87.1-compliant) and nitrile gloves (tested for permeation resistance >480 minutes) to prevent ocular and dermal exposure . Fume hoods with HEPA filtration are mandatory during powder weighing due to potential particulate dispersion . Emergency protocols require immediate eye irrigation with pH-balanced saline (0.9% NaCl) for ≥15 minutes, followed by medical evaluation for persistent irritation .

Methodological Tables

Q. Table 1: Key Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₇H₂₀N₄O₂
Melting Point188–191°C
LogP-0.84
Water Solubility (25°C)<1 mg/mL (requires co-solvents)

Q. Table 2: Recommended Chromatographic Conditions for Impurity Profiling

ParameterConditionRationale
ColumnC18 (4.6 × 150 mm, 3.5 µm)High retention for lactam moiety
Mobile Phase0.1% TFA in H₂O:ACN (60:40)Enhances peak symmetry
Flow Rate1.0 mL/minOptimizes resolution
DetectionUV 254 nmλₐᵦˢ for conjugated systems

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.